1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a phenyl ring with a trifluoromethyl group. These groups are common in many pharmaceuticals and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, pyridine, and phenyl rings, along with the attached functional groups. The presence of nitrogen in the pyrazole and pyridine rings would likely result in these rings being planar. The trifluoromethyl group on the phenyl ring could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group on the phenyl ring and the electron-donating methyl group on the pyrazole ring. These groups could potentially direct electrophilic aromatic substitution reactions to specific positions on the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrazole and pyridine rings could potentially make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and stability .Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a new drug .
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-14(10-16(25-26)15-7-2-3-8-22-15)11-23-17(27)24-13-6-4-5-12(9-13)18(19,20)21/h2-10H,11H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXSLUTHUHJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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